molecular formula C35H49NO9 B600246 Bulleyaconitine A CAS No. 107668-79-1

Bulleyaconitine A

Cat. No.: B600246
CAS No.: 107668-79-1
M. Wt: 627.8 g/mol
InChI Key: YRECILNLFWZVRM-XTNYDWJGSA-N
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Description

Bulleyaconitine A is a C-19 diterpene diester alkaloid isolated from the Aconitum bulleyanum plant, which is native to China. This compound has been recognized for its potent analgesic, anti-inflammatory, and anti-anxiety properties. It has been used in traditional Chinese medicine for the treatment of chronic pain, rheumatoid arthritis, and other musculoskeletal disorders .

Mechanism of Action

Target of Action

Bulleyaconitine A, a diterpene alkaloid isolated from Aconitum bulleyanum plants, primarily targets the tetrodotoxin-sensitive voltage-gated sodium channels in dorsal root ganglion neurons . It also interacts with spinal microglia , stimulating the expression of dynorphin A .

Mode of Action

This compound exerts its effects by blocking the tetrodotoxin-sensitive voltage-gated sodium channels in dorsal root ganglion neurons . This blocking action is potentiated by the inhibition of protein kinase C . Furthermore, this compound stimulates the expression of dynorphin A in spinal microglia .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the peripheral sensitization and central sensitization that underlie chronic pain . It also suppresses activation and proliferation of hepatic stellate cells by inhibiting the transforming growth factor-β1 (TGF-β1) signaling pathway .

Pharmacokinetics

It is known that this compound is used in clinical practice in china for the treatment of chronic pain, suggesting that it has suitable pharmacokinetic properties for therapeutic use .

Result of Action

This compound has been shown to have significant anti-inflammatory, analgesic, and immunomodulatory effects . It inhibits proliferation and promotes apoptosis of human hepatic Lieming Xu-2 (LX-2) cells . It also reduces neuronal sodium currents, leading to a block of both motor and sensory functions in rats .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in a model of chronic visceral hypersensitivity developed by colorectal injection of 2,4,6-trinitrobenzene sulfonic acid and the induction of heterotypic intermittent chronic stress protocol, this compound exerted significant antianxiety effects . This suggests that the compound’s action, efficacy, and stability can be influenced by the physiological and pathological state of the organism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Bulleyaconitine A involves several steps, including extraction, separation, and purification. The extraction process typically uses solvents such as ethanol or methanol to isolate the compound from the plant material. The separation process often involves column chromatography, which helps to purify the compound further. Finally, crystallization is used to obtain high-purity this compound .

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process begins with the extraction of the compound from Aconitum bulleyanum plants using large quantities of solvents. The extract is then subjected to column chromatography for separation and purification. The final step involves crystallization to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

Bulleyaconitine A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties or reduce its toxicity .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, which are evaluated for their analgesic and anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its potent analgesic effects combined with lower toxicity compared to other diterpene alkaloids. Its ability to block voltage-gated sodium channels and modulate protein kinase C and spinal microglia makes it a unique and valuable compound for pain management .

Properties

CAS No.

107668-79-1

Molecular Formula

C35H49NO9

Molecular Weight

627.8 g/mol

IUPAC Name

[(1S,2R,3R,4R,5R,6S,8R,9R,10R,13S,16R,17R,18R)-11-ethyl-5-hydroxy-6,16,18-trimethoxy-4-(4-methoxybenzoyl)-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] acetate

InChI

InChI=1S/C35H49NO9/c1-8-36-17-32(18-40-3)14-13-23(42-5)35-22-15-33(39)24(43-6)16-34(45-19(2)37,27(31(35)36)29(44-7)30(32)35)25(22)26(33)28(38)20-9-11-21(41-4)12-10-20/h9-12,22-27,29-31,39H,8,13-18H2,1-7H3/t22-,23-,24+,25-,26+,27+,29+,30-,31-,32+,33+,34-,35+/m1/s1

InChI Key

YRECILNLFWZVRM-XTNYDWJGSA-N

Isomeric SMILES

CCN1C[C@@]2(CC[C@H]([C@@]34[C@@H]2[C@H]([C@@H]([C@H]31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5[C@H]6C(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)COC

SMILES

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6C(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)COC

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6C(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)COC

Origin of Product

United States

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